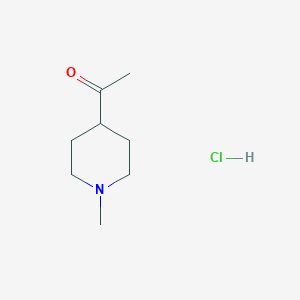

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group and an ethanone moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride typically involves the reaction of 1-methylpiperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is employed in the study of enzyme interactions and receptor binding due to its structural similarity to certain neurotransmitters.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also bind to receptor sites, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

- 1-(4-Methylpiperazin-1-yl)ethanone hydrochloride

- 1-(4-Amino-4-methylpiperidin-1-yl)ethanone hydrochloride

- 1-(1-Methylpiperidin-4-yl)ethan-1-amine

Comparison: 1-(1-Methylpiperidin-4-yl)ethanone hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .

Biological Activity

1-(1-Methylpiperidin-4-yl)ethanone hydrochloride, also known as a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a piperidine ring with a methyl substitution and an ethanone moiety, which contributes to its unique pharmacological profile. The molecular formula is C9H14ClN, with a molecular weight of approximately 173.67 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. It has been studied for its potential as an analgesic and anxiolytic agent. The compound's structure suggests possible interactions with various neurotransmitter systems, notably dopamine and serotonin pathways, which are crucial in mood regulation and pain perception.

The biological activity of this compound is hypothesized to involve:

- Dopamine D2 Receptor Interaction : Modulating dopaminergic signaling may influence mood and reward pathways.

- Serotonin 5-HT Receptor Interaction : Potentially affecting anxiety and depression-related behaviors.

Case Studies

- Neuropharmacological Effects : Preliminary studies have demonstrated that this compound can significantly reduce anxiety-like behaviors in animal models. This was assessed through the elevated plus maze and open field tests, where treated subjects exhibited increased exploratory behavior compared to controls.

- Analgesic Properties : In pain models, such as the formalin test, the compound showed a dose-dependent reduction in pain responses, indicating its potential utility in pain management therapies.

Comparative Studies

A comparative analysis with structurally similar compounds revealed insights into the unique properties of this compound:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| 4-(1-Methylpiperidin-4-yl)benzoic acid | 281234-85-3 | Piperidine ring with a benzoic acid moiety | Potential anti-inflammatory properties |

| 1-(4-Methylpiperidin-4-yl)ethanone | 1609400-52-3 | Similar piperidine structure | Investigated for analgesic effects |

| N-(1-Methylpiperidin-4-yl)acetamide | N/A | Acetamide derivative of piperidine | Explored for neuroprotective effects |

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies. It is classified as harmful if swallowed (H302) and can cause skin irritation (H315). These findings necessitate careful handling and further investigation into its long-term effects and safety in clinical settings .

Properties

Molecular Formula |

C8H16ClNO |

|---|---|

Molecular Weight |

177.67 g/mol |

IUPAC Name |

1-(1-methylpiperidin-4-yl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)8-3-5-9(2)6-4-8;/h8H,3-6H2,1-2H3;1H |

InChI Key |

PKAOFWFXPDRKIW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCN(CC1)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.